2,2'-Dichloro bisphenol A-d12
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-Dichloro bisphenol A-d12 is a deuterium-labeled derivative of 2,2’-Dichloro bisphenol A. This compound is primarily used in scientific research as a stable isotope-labeled compound. The incorporation of deuterium atoms into the molecular structure allows for the study of pharmacokinetics and metabolic profiles of drugs, as deuterium can act as a tracer .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichloro bisphenol A-d12 involves the deuteration of 2,2’-Dichloro bisphenol A. This process typically includes the exchange of hydrogen atoms with deuterium atoms in the presence of a deuterating agent. The reaction conditions often require a deuterium source such as deuterium oxide (D2O) or deuterated solvents, and a catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of 2,2’-Dichloro bisphenol A-d12 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and optimized reaction conditions to ensure maximum deuterium incorporation. The product is then purified using techniques such as crystallization or chromatography to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-Dichloro bisphenol A-d12 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or other nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of hydroquinones.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2,2’-Dichloro bisphenol A-d12 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Pharmacokinetics: Used as a tracer to study the absorption, distribution, metabolism, and excretion of drugs.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites.
Environmental Studies: Used to trace the environmental fate and transport of chemicals.
Material Science: Employed in the study of polymer degradation and stability.
Wirkmechanismus
The mechanism of action of 2,2’-Dichloro bisphenol A-d12 is primarily related to its role as a tracer. The deuterium atoms in the compound do not significantly alter its chemical properties but allow for the tracking of the compound through various biological and chemical processes. This tracking is achieved through techniques such as mass spectrometry, which can distinguish between deuterium and hydrogen atoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Dichloro bisphenol A: The non-deuterated form of the compound.
Bisphenol A-d12: Another deuterium-labeled bisphenol compound without the chlorine atoms.
2,2’-Dibromo bisphenol A-d12: A similar compound with bromine atoms instead of chlorine.
Uniqueness
2,2’-Dichloro bisphenol A-d12 is unique due to the presence of both chlorine atoms and deuterium labeling. This combination allows for specific studies related to halogenated bisphenols and their metabolic and environmental behavior. The deuterium labeling provides an additional advantage in tracing and quantifying the compound in various research applications .
Eigenschaften
Molekularformel |
C15H14Cl2O2 |
---|---|
Molekulargewicht |
309.2 g/mol |
IUPAC-Name |
2-chloro-4-[2-(3-chloro-2,5,6-trideuterio-4-hydroxyphenyl)-1,1,1,3,3,3-hexadeuteriopropan-2-yl]-3,5,6-trideuteriophenol |
InChI |
InChI=1S/C15H14Cl2O2/c1-15(2,9-3-5-13(18)11(16)7-9)10-4-6-14(19)12(17)8-10/h3-8,18-19H,1-2H3/i1D3,2D3,3D,4D,5D,6D,7D,8D |
InChI-Schlüssel |
XBQRPFBBTWXIFI-CLWNCLMISA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1C(C2=C(C(=C(C(=C2[2H])[2H])O)Cl)[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])Cl)O)[2H] |
Kanonische SMILES |
CC(C)(C1=CC(=C(C=C1)O)Cl)C2=CC(=C(C=C2)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.